molecular formula C7H4BrN3O B13716736 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one

7-Bromobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B13716736
M. Wt: 226.03 g/mol
InChI Key: JVMOJCNMIKZSGO-UHFFFAOYSA-N
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Description

7-Bromobenzo[d][1,2,3]triazin-4(3H)-one is a brominated benzotriazinone derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. This compound has been utilized in the Pd/Cu-catalyzed synthesis of novel 3-(benzofuran-2-ylmethyl) substituted benzotriazinone derivatives, which are designed and evaluated as potential inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM), a promising target for anti-tubercular agents . The bromine atom at the 7-position allows for further functionalization via cross-coupling reactions, enabling researchers to create diverse compound libraries for biological screening . The compound's structure is closely related to 6-Bromo-1,2,3-benzotriazin-4(1H)-one (CAS 890092-43-0) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)

InChI Key

JVMOJCNMIKZSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NNC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Bromobenzo D 1 2 3 Triazin 4 3h One and Analogues

Established Synthetic Routes to Substituted Benzotriazin-4(3H)-ones

General access to the benzotriazin-4(3H)-one ring system can be achieved through several primary pathways, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and scalability.

The formation of the triazine ring often involves the cyclization of a precursor containing a diazo or diazonium group. In the most conventional synthesis (see Section 2.1.3), an aryl diazonium salt is generated in situ from an anthranilamide derivative. This highly reactive diazonium intermediate undergoes spontaneous intramolecular cyclization, attacking the adjacent amide nitrogen to form the six-membered triazine ring. rsc.org This tandem diazotization/cyclization represents a cornerstone in the synthesis of this heterocyclic system. nih.gov While effective, the stability of the diazonium salt is a critical parameter, influencing reaction efficiency and yield. rsc.orgnih.gov

More contemporary methods explore other precursors. For instance, a palladium-catalyzed carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes has been developed, which proceeds in the presence of carbon monoxide to yield 3-arylbenzo-1,2,3-triazin-4(3H)-ones. organic-chemistry.org

An alternative to building the triazine ring from an acyclic precursor is the rearrangement of an existing heterocyclic system. A notable example is the oxidative rearrangement of 3-aminoindazoles. acs.orgnih.gov This method provides a mild, acid-free route to a variety of functionalized 1,2,3-benzotriazine-4(3H)-ones at ambient temperature. organic-chemistry.orgacs.org The reaction is typically mediated by a halogen source, and the presence of water as a cosolvent is crucial, as it facilitates the halogen-induced ring expansion of the five-membered indazole ring into the six-membered benzotriazinone structure. organic-chemistry.orgacs.org The process is believed to proceed through the formation of an N-haloaminoindazole, which, after nucleophilic attack by water and subsequent ring expansion, is oxidized to the final product. acs.org This approach is valued for its operational simplicity and tolerance of a broad spectrum of functional groups. acs.org

The most traditional and widely employed method for synthesizing benzotriazin-4(3H)-ones is the diazotization of 2-aminobenzamides or related anthranilate derivatives. acs.orgacs.org This classic route involves treating the 2-aminobenzamide (B116534) substrate with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid such as hydrochloric or sulfuric acid at low temperatures (e.g., 0 °C). acs.orgacs.org The reaction proceeds via the formation of an intermediate aryl diazonium salt, which rapidly undergoes intramolecular cyclization onto the amide nitrogen, yielding the benzotriazinone ring system. rsc.org

Despite its effectiveness, this method's reliance on strong acids and sodium nitrite can be problematic, limiting its substrate scope and raising environmental and safety concerns due to the potential release of toxic nitrogen oxides. acs.orgnih.gov To circumvent these issues, milder protocols have been developed. One such improvement involves the use of a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid (p-TsOH). acs.orgrsc.org This one-pot procedure facilitates a rapid and efficient diazotization and cyclization under less harsh conditions, expanding the compatibility with various functional groups on the aromatic ring and the amide substituent. rsc.org

Table 1: Synthesis of N-unsubstituted 1,2,3-Benzotriazin-4(3H)-ones via Diazotization of Substituted 2-Aminobenzamides. rsc.org
Starting Material (2-Aminobenzamide)Reaction Time (h)Product (1,2,3-Benzotriazin-4(3H)-one)Yield (%)
2-Aminobenzamide21,2,3-Benzotriazin-4(3H)-one91
2-Amino-5-bromobenzamide (B60110)27-Bromo-1,2,3-benzotriazin-4(3H)-one88
2-Amino-5-chlorobenzamide27-Chloro-1,2,3-benzotriazin-4(3H)-one85
2-Amino-5-fluorobenzamide2.57-Fluoro-1,2,3-benzotriazin-4(3H)-one79
2-Amino-5-methylbenzamide27-Methyl-1,2,3-benzotriazin-4(3H)-one89
2-Amino-4-chlorobenzamide4.56-Chloro-1,2,3-benzotriazin-4(3H)-one53

Specific Synthesis of 7-Bromobenzo[d]acs.orgnih.govresearchgate.nettriazin-4(3H)-one

While the classical diazotization of 5-bromo-2-aminobenzamide provides direct access to 7-Bromobenzo[d] acs.orgnih.govresearchgate.nettriazin-4(3H)-one, modern synthetic chemistry offers alternative routes that avoid harsh acidic conditions and provide access to novel analogues.

A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] acs.orgnih.govresearchgate.nettriazines, which are direct analogues of the target compound. nih.govacs.org This strategy is centered on the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursors under basic conditions. nih.govorganic-chemistry.org The reaction is initiated by the deprotonation of the acidic α-carbon of the TosMIC (tosylmethyl isocyanide) moiety. nih.gov The resulting anion performs a nucleophilic attack on the adjacent azide (B81097) group, triggering the cyclization and formation of the triazine ring, with subsequent loss of the tosyl group. organic-chemistry.org When performed in the presence of an alcohol or phenol (B47542), the reaction yields the corresponding 4-alkoxy or 4-aryloxy derivative. nih.gov

This method has been successfully applied to produce a brominated analogue, specifically 4-(Allyloxy)-7-bromobenzo[d] acs.orgnih.govresearchgate.nettriazine, from its corresponding precursor. nih.gov

Table 2: Synthesis of 4-(Allyloxy)-7-bromobenzo[d] acs.orgnih.govresearchgate.nettriazine. nih.gov
PrecursorReagentsProductYield
2-Azido-4-bromo-1-(isocyano(tosyl)methyl)benzeneAllyl alcohol, t-BuOK, THF4-(Allyloxy)-7-bromobenzo[d] acs.orgnih.govresearchgate.nettriazine72%

The key precursor for the aforementioned heterocyclization is synthesized in a two-step process starting from a substituted 2-azidobenzaldehyde. nih.govacs.org For the synthesis of the 7-bromo analogue, the process begins with 2-azido-4-bromobenzaldehyde.

The first step involves the formation of an N-(α-tosylbenzyl)formamide intermediate. This is achieved by treating the aldehyde with formamide (B127407), chlorotrimethylsilane, and a catalytic amount of p-toluenesulfonic acid. nih.govacs.org In the second step, this formamide intermediate is dehydrated using phosphorus oxychloride (POCl₃) and triethylamine (B128534) (Et₃N) to yield the final isocyanide precursor, 2-Azido-4-bromo-1-(isocyano(tosyl)methyl)benzene. nih.gov This functionalized precursor contains all the necessary components—the azide, the isocyanide, and the tosyl leaving group—poised for the subsequent base-mediated cyclization. nih.govacs.org

Intramolecular Heterocyclization of 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes

Reaction Conditions and Base Catalysis

The synthesis of benzotriazinone derivatives is highly dependent on the chosen reaction conditions and the use of appropriate bases. In one approach, the treatment of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor with a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a polar solvent such as dimethylformamide (DMF) was explored. nih.gov The intention was to induce α-deprotonation, followed by a nucleophilic attack of the resulting anion on the electrophilic azide to form the desired benzo[d] acs.orgnih.govresearchgate.nettriazin-4(3H)-one. nih.gov However, this reaction yielded a 4-(tert-butyloxy)benzotriazine instead. nih.gov

This outcome suggested that more nucleophilic alkoxides could improve cyclization. The use of sodium phenoxide, prepared in situ from phenol and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), successfully produced 4-phenoxybenzotriazine. acs.org Further optimization showed that while sodium carbonate (Na2CO3) was ineffective in THF, it could afford the product in 72% yield when DMF was used as the solvent. acs.org Weaker bases such as K2CO3, Cs2CO3, K3PO4, DBU, and DABCO generally resulted in lower yields. acs.org

Table 1: Effect of Base and Solvent on a Benzotriazine Synthesis
BaseSolventYieldReference
t-BuOKDMF40% nih.gov
NaH/PhenolTHF79% acs.org
Na₂CO₃DMF72% acs.org
Na₂CO₃THF0% acs.org

Oxidative N-N Coupling Strategies for Benzotriazinone Formation

Oxidative N-N coupling represents a significant strategy for the formation of the N-N bond in the benzotriazinone core. These methods often provide milder alternatives to classical diazotization reactions. nih.gov Cross-dehydrogenative N-N coupling reactions, for instance, have been developed as a metal-free, mild, and highly selective method for creating N-N bonds. nih.gov This approach is a notable advancement in the broader field of intermolecular N-H/N-H oxidative cross-couplings. nih.gov

Another prominent strategy involves the oxidative annulation of 2-aminobenzamides. This can be achieved using various reagent systems that serve as the nitrogen source and oxidant to facilitate the cyclization and formation of the triazine ring.

A variety of reagents have been successfully employed for the oxidative N-N coupling to form benzotriazinones. Hypervalent iodine oxidants, such as (diacetoxyiodo)benzene (B116549) (PIDA), have proven effective in achieving highly selective N-N cross-coupling. nih.gov In one study, using a 1:1:1 ratio of benzamide (B126), triazole, and PIDA resulted in a 51% yield of the N-N hetero-coupled product. nih.gov

Other successful reagents include tert-butyl nitrite (t-BuONO) and systems like potassium iodide/tert-butyl hydroperoxide (KI/TBHP), which use nitromethane (B149229) as the nitrogen synthon. nih.gov Copper-catalyzed aerobic oxidative coupling is another method, proceeding under mild conditions (1 atm O2, 60–80 °C) with a catalyst like CuBr·dimethylsulfide. nih.gov

Table 2: Reagents for Oxidative N-N Coupling in Benzotriazinone Synthesis
Reagent/SystemKey FeaturesReference
(Diacetoxyiodo)benzene (PIDA)Metal-free, highly selective. nih.gov
tert-Butyl nitrite (t-BuONO)Used as a nitrogen source. nih.gov
KI/TBHP with NitromethaneOxidative annulation with nitromethane as N source. nih.gov
CuBr·SMe₂ / O₂Mild, aerobic oxidative coupling. nih.gov

The synthesis of halogenated benzotriazinones, such as the target 7-bromo derivative, is feasible through various methods, indicating good tolerance for halogen substituents on the aromatic ring. Synthetic routes have been developed for tosylmethyl isocyanide derivatives containing halogens at different positions of the aryl moiety, which serve as precursors for halogenated benzotriazines. nih.gov

However, the efficiency and outcome of these reactions can be influenced by the nature and position of the substituent. While many protocols demonstrate a broad substrate scope, reactions involving sterically hindered or electronically demanding substrates may face limitations. researchgate.net For instance, in palladium-catalyzed denitrogenative Suzuki couplings of benzotriazinones, large steric effects from either the benzotriazinone or the coupling partner can impact yields. researchgate.net Nonetheless, the successful synthesis of various halogenated analogues confirms that oxidative coupling and other cyclization strategies are generally compatible with bromo-substituted precursors.

Optimization and Mechanistic Considerations in Synthesis

Optimizing the synthesis of benzotriazinones involves a careful study of reaction parameters and understanding the underlying reaction mechanisms. Factors such as solvent choice, temperature, and the role of catalysts and additives are critical for maximizing yield and purity.

Solvent selection is a critical factor influencing reaction efficiency. In the synthesis of 4-(allyloxy)benzotriazine, a study of various polar solvents, including DMF, MeCN, NMP, and DMSO, revealed that THF provided the best results. acs.orgnih.gov For photochemical syntheses, finding a solvent that ensures complete solubility of both starting materials and products is a primary challenge; solvent combinations like MeCN/H₂O or MeOH/DCM have been found to give nearly quantitative yields. acs.org

Temperature also plays a crucial role. The optimization of the synthesis of 4-(allyloxy)benzotriazine found that the best conditions were a concentration of 0.04 M at 0 °C. acs.org In other syntheses, reactions are often performed at room temperature (22–25 °C) or under mild heating to facilitate the reaction without promoting decomposition or side reactions. acs.orgresearchgate.net The interplay between solvent polarity and temperature is key to stabilizing intermediates and achieving high conversion rates. researchgate.net

Catalysts and additives are instrumental in many modern synthetic routes to benzotriazinones, often enabling milder reaction conditions and improved selectivity. For example, a mild protocol for benzotriazinone synthesis utilizes a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid as an additive. nih.gov

Tetrabutylammonium iodide (TBAI) has been used as a co-catalyst in nickel-catalyzed cross-electrophile couplings of N-alkyl-1,2,3-benzotriazinones. researchgate.net In peptide synthesis, which shares mechanistic features with some benzotriazinone formations, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are added to carbodiimide-mediated couplings to minimize racemization by forming more reactive and selective OBt esters as intermediates. peptide.com Similarly, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly effective peptide coupling reagent that reacts faster and with less epimerization. peptide.com Copper and palladium catalysts are also employed in various oxidative and cross-coupling reactions to construct the heterocyclic core or to further functionalize it. researchgate.netnih.gov

Yields and Purity Enhancement Strategies

The successful synthesis of 7-Bromobenzo[d] nih.govnih.govresearchgate.nettriazin-4(3H)-one and its analogues is critically dependent on the optimization of reaction conditions to maximize yield and ensure high purity. Research efforts have explored various strategies, from refining traditional diazotization-cyclization pathways to developing novel synthetic methodologies. Key areas of focus include the choice of reagents, solvent systems, temperature control, and advanced purification techniques.

Optimization of Diazotization-Cyclization Reactions

The conventional synthesis of benzotriazinones involves the diazotization of an anthranilamide precursor followed by intramolecular cyclization. The efficiency of this tandem reaction is highly sensitive to the chosen conditions.

Reagents and Solvents: The selection of the nitrosating agent and the solvent system is paramount for achieving high yields. Studies have shown significant variability in product yield when different reagents and solvents are employed. For instance, in the synthesis of a fused 1,2,5-oxadiazolo[3,4-d] nih.govnih.govresearchgate.nettriazin-7(6H)-one system, a systematic optimization was performed. nih.gov The use of sodium nitrite (NaNO₂) or nitrosonium tetrafluoroborate (B81430) (NOBF₄) in trifluoroacetic acid (TFA) initially resulted in modest yields, not exceeding 33%. nih.gov To improve the solubility of the starting amide, various acid mixtures were tested as solvents. The highest yield was ultimately achieved using NaNO₂ in a 1:1 mixture of acetic acid (AcOH) and methanesulfonic acid (MeSO₃H). nih.gov

For milder conditions, researchers have developed methods using polymer-supported nitrite reagents in conjunction with p-toluenesulfonic acid (p-TsOH). researchgate.net This approach facilitates a clean reaction and simplifies purification, leading to good to high yields (57-82%) for various benzotriazoles, a related class of compounds formed through a similar diazotization-cyclization process. researchgate.net Another mild alternative is the use of tert-butyl nitrite as the diazotizing agent, which has been successfully applied in DNA-compatible syntheses of benzotriazinones. acs.org

The following table summarizes the optimization of the diazotization reaction for an analogue, demonstrating the impact of different reagents and solvent systems on the final product yield. nih.gov

EntryNitrosating ReagentSolventTemperature (°C)Yield (%)
1NaNO₂TFA025
2NaNO₂TFA2033
3NOBF₄TFA028
4NOBF₄TFA2030
5NaNO₂AcOH + TFA (1:1)045
6NaNO₂MeSO₃H + TFA (1:1)051
7NaNO₂AcOH + MeSO₃H (1:1)062
8NaNO₂AcOH + H₂SO₄ (1:1)055

Advanced Synthetic Methodologies

Beyond traditional methods, novel strategies have been developed that offer significant improvements in yield, purity, and process efficiency.

Photochemical Synthesis in Continuous Flow: A modern approach involves the photocyclization of acyclic aryl triazine precursors to form substituted benzotriazin-4(3H)-ones. nih.govacs.org This method utilizes visible light (e.g., 420 nm) and is particularly effective when implemented in a continuous flow reactor. nih.govacs.org This technology allows for precise control over reaction parameters like residence time, leading to excellent yields (75–97%) in very short periods (e.g., 10 minutes) without the need for additives or photocatalysts. nih.govacs.org A key challenge in this method is ensuring the complete dissolution of the starting material; solvent systems like acetonitrile/water and methanol/dichloromethane have proven effective. nih.govacs.org The primary byproduct, N-methyl acetamide, can be easily removed by extraction, which in some cases can replace the need for chromatographic purification, leading to high isolated yields (e.g., 88%). nih.govacs.org

Intramolecular Heterocyclization: Another efficient methodology involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.gov This process, conducted under basic conditions, leads to the formation of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govresearchgate.nettriazines in good to excellent yields. Optimization of this reaction found that tetrahydrofuran (THF) was the superior solvent and that conducting the reaction at 0°C provided the best results, achieving an isolated yield of 88%. nih.gov

The table below showcases the high yields achieved for various benzotriazin-4(3H)-one analogues using the visible light-mediated continuous flow synthesis. nih.govacs.org

ProductSubstituent (Aryl Ring)Substituent (3-position)Yield (%)
2a HMe97
2b 7-FMe92
2c 7-ClMe89
2d 7-BrMe85
2e 6,7-di-FMe95
2f HCyclohexyl81
2g HIsopropyl75
2h H2-Thiophenyl83
2i HBenzyl88
2j H4-Anilinyl78

Purification and Isolation Techniques

The final purity of 7-Bromobenzo[d] nih.govnih.govresearchgate.nettriazin-4(3H)-one and its analogues is achieved through effective purification strategies. The choice of method depends on the scale of the reaction and the nature of the impurities.

Recrystallization: This is a common and effective method for obtaining highly pure crystalline solids. For example, a related brominated compound, 4-(7-bromobenzo[d] nih.govnih.govresearchgate.netthiadiazol-4-yl)morpholine, was purified by recrystallization from petroleum ether. mdpi.com

Chromatography: Column chromatography is widely used to separate the desired product from byproducts and unreacted starting materials. nih.gov

Extraction: Liquid-liquid extraction is a crucial step in the workup of many synthesis reactions. It is used to remove soluble byproducts and can sometimes be sufficient to achieve high purity without the need for chromatography. nih.govacs.org The photochemical flow synthesis, for instance, successfully used an extractive workup to isolate the product in 88% yield. nih.govacs.org

By carefully selecting and optimizing both the synthetic route and the subsequent purification process, high yields and excellent purity of 7-Bromobenzo[d] nih.govnih.govresearchgate.nettriazin-4(3H)-one and its analogues can be reliably achieved.

Reactivity and Chemical Transformations of 7 Bromobenzo D 1 2 3 Triazin 4 3h One

Denitrogenative Reactions of the Benzotriazinone Core

A key feature of 7-Bromobenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one is its ability to undergo denitrogenation, a process involving the loss of a dinitrogen molecule (N₂). This transformation is often facilitated by transition metal catalysts and serves as a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the resulting benzamide (B126).

Nickel-Catalyzed Cross-Electrophile Coupling with Aryl Halides

Nickel catalysis has emerged as a potent tool for the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with aryl bromides. nih.gov This methodology provides a direct route to ortho-arylated benzamide derivatives, avoiding the need for pre-functionalized starting materials. nih.govmasterorganicchemistry.com

The nickel-catalyzed reaction between 7-Bromobenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one and various aryl halides, in the presence of a reducing agent such as zinc powder, leads to the formation of a wide array of ortho-arylated benzamide derivatives. nih.govnih.gov The reaction proceeds with the extrusion of N₂ from the triazinone ring and the subsequent formation of a new carbon-carbon bond between the benzamide backbone and the aryl group from the coupling partner. nih.gov This transformation is highly valuable for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

A variety of substituted aryl bromides can be employed in this coupling reaction, leading to a diverse library of ortho-arylated benzamides. The reaction conditions are typically mild, making this a practical synthetic method. nih.gov

Table 1: Examples of Ortho-Arylated Benzamides from Nickel-Catalyzed Coupling

Benzotriazinone Reactant Aryl Bromide Reactant Product Yield (%)
3-Methylbenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one Bromobenzene N-Methyl-2-phenylbenzamide 93
3-Phenylbenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one Bromobenzene N,2-Diphenylbenzamide 87
3-(4-Fluorophenyl)benzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one Bromobenzene N-(4-Fluorophenyl)-2-phenylbenzamide 86
3-Methylbenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one 4-Bromotoluene N-Methyl-2-(p-tolyl)benzamide 85

Note: Data extracted from a study on general 1,2,3-benzotriazin-4(3H)-ones; specific yields for the 7-bromo derivative may vary. masterorganicchemistry.com

The proposed mechanism for the nickel-catalyzed cross-electrophile coupling involves a catalytic cycle initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by the zinc reductant. nih.gov The Ni(0) complex then undergoes oxidative addition to the C-N bond of the benzotriazinone, leading to a nickelacycle intermediate with concomitant extrusion of dinitrogen. This nickelacycle then reacts with the aryl bromide, likely through another oxidative addition step, to form a Ni(IV) intermediate. Reductive elimination from this high-valent nickel species furnishes the desired ortho-arylated benzamide product and regenerates a Ni(II) species, which can re-enter the catalytic cycle after reduction. nih.gov

A significant advantage of this nickel-catalyzed methodology is its broad functional group tolerance. nih.gov The reaction accommodates a range of substituents on both the benzotriazinone and the aryl bromide coupling partner. Functional groups such as ethers, esters, and halides are well-tolerated, which enhances the synthetic utility of this method for the preparation of complex molecules without the need for extensive protecting group strategies. nih.govrsc.org This tolerance allows for the late-stage functionalization of intricate molecular scaffolds.

Other Metal-Catalyzed Transformations

Beyond nickel, other transition metals can also effectively catalyze the denitrogenative transformations of benzotriazinones. Palladium, in particular, has been shown to be a versatile catalyst for such reactions.

Palladium-catalyzed Suzuki-type coupling reactions of benzotriazinones with potassium (hetero)aryl trifluoroborates provide an efficient route to ortho-aryl and ortho-heteroaryl benzamides. researchgate.net This method benefits from the use of crystalline, shelf-stable, and easy-to-handle trifluoroborate salts as coupling partners. The reactions typically proceed in high yields and exhibit good tolerance to various electronic factors on both coupling partners, although they can be sensitive to steric hindrance. researchgate.net

Furthermore, palladium-catalyzed denitrogenative cross-coupling reactions have been developed using organoboronic acids, offering another pathway to ortho-arylated and alkenylated benzamides. mit.edu These reactions are believed to proceed through a five-membered aza-palladacyclic intermediate.

Nucleophilic Addition Reactions to the Triazine Moiety

The triazine ring of 7-Bromobenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one contains electrophilic centers that are susceptible to attack by nucleophiles. These reactions can lead to either substitution or ring-opening, depending on the nature of the nucleophile and the reaction conditions.

The carbonyl group at the 4-position is a primary site for nucleophilic addition. masterorganicchemistry.com Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and potential ring-opening can provide access to a variety of functionalized benzamide derivatives.

While specific studies on the nucleophilic addition to 7-Bromobenzo[d] researchgate.netnih.govmasterorganicchemistry.comtriazin-4(3H)-one are not extensively documented, the general reactivity of the 1,2,3-triazine (B1214393) system suggests that nucleophilic attack can occur at the carbon atoms of the triazine ring. nih.gov For instance, in related 1,2,3-triazine systems, nucleophiles have been shown to add to the C4 and C6 positions, often leading to ring-opening and the formation of new heterocyclic or acyclic structures. The presence of the electron-withdrawing bromo substituent at the 7-position is expected to influence the electrophilicity of the triazine ring, potentially modulating the regioselectivity of nucleophilic attack.

Regioselectivity in C-4 and C-6 Positions

While direct studies on 7-Bromobenzo[d] beilstein-journals.orgnih.govwikipedia.orgtriazin-4(3H)-one are limited, extensive research on analogous 1,2,3-triazine systems provides significant insight into the regioselectivity of nucleophilic additions. For unsymmetrical 1,2,3-triazines, nucleophilic attack predominantly occurs at the C-4 or C-6 positions. nih.gov In many reactions, such as those involving carbon and nitrogen nucleophiles in inverse electron demand Diels-Alder (IEDDA) cycloadditions, the site of the initial nucleophilic attack is the C-6 position of the 1,2,3-triazine ring. nih.gov This is followed by the elimination of a nitrogen molecule (N₂) and subsequent cyclization to form new heterocyclic products like pyridines or pyrimidines. nih.gov

Influence of Nucleophile Type (C-, N-, H-, O-, S-nucleophiles)

The type of nucleophile plays a critical role in determining the site of attack on the 1,2,3-triazine ring, leading to a diverse array of products. nih.gov

C- and N-nucleophiles: In IEDDA reactions, carbon nucleophiles (like β-ketoesters) and nitrogen nucleophiles (like amidines) consistently add to the C-6 position of both 1,2,3-triazines and their corresponding 1-oxides. nih.gov

H-nucleophiles: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), also demonstrate a preference for addition at the C-6 position on the triazine core. nih.gov

O- and S-nucleophiles: In contrast, the regioselectivity can be reversed with other types of nucleophiles, particularly when the ring's oxidation state is altered. For instance, alkoxides (O-nucleophiles) and thiols (S-nucleophiles) have been shown to selectively attack the C-4 position of 1,2,3-triazine 1-oxides. However, on the parent (deoxygenated) 1,2,3-triazine, S-nucleophiles like thiophenoxide revert to attacking the C-6 position. nih.gov

This differential reactivity allows for controlled, selective functionalization of the triazine system based on the choice of nucleophile.

Table 1: Regioselectivity of Nucleophilic Attack on the 1,2,3-Triazine Core

Nucleophile Type Reagent Example Predominant Site of Attack (1,2,3-Triazine) Predominant Site of Attack (1,2,3-Triazine 1-Oxide)
Carbon (C) β-Ketoesters C-6 C-6
Nitrogen (N) Amidines C-6 C-6
Hydride (H) NaBH₄ C-6 C-6
Oxygen (O) Alkoxides - C-4
Sulfur (S) Thiophenoxide C-6 C-4

Data extrapolated from studies on substituted 1,2,3-triazine systems. nih.gov

Impact of Ring Oxidation State (e.g., Triazine 1-Oxides)

The oxidation state of the triazine ring, specifically the presence of an N-oxide, significantly influences both the rate and the regioselectivity of nucleophilic additions. While C- and N-nucleophiles attack the C-6 position in both 1,2,3-triazines and their 1-oxides, the reactions with the 1-oxide species are notably faster. nih.gov

More dramatically, the presence of the N-oxide can completely reverse the site of attack for certain nucleophiles. As noted previously, alkoxides and thiols show a high selectivity for the C-4 position on the triazine 1-oxide, a stark contrast to the C-6 attack observed on the parent triazine ring for S-nucleophiles. nih.gov This switch in reactivity highlights the N-oxide group's powerful electronic influence and its utility as a strategic tool for directing the functionalization of the triazine core. nih.gov

Transformations Involving the Bromine Substituent

The bromine atom at the C-7 position serves as a versatile handle for introducing molecular complexity through various established synthetic methodologies.

Cross-Coupling Reactions at the C-7 Position

The C-7 bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. It is a widely used transformation for aryl halides on heterocyclic systems. nih.govnih.gov Optimized conditions often involve a palladium catalyst like Pd(PPh₃)₄, a base such as cesium carbonate, and a suitable solvent system, potentially under microwave irradiation to facilitate the reaction. nih.gov This method allows for the direct attachment of a wide range of aryl and heteroaryl groups at the C-7 position.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov This provides a direct route to arylalkynes, which are valuable intermediates for further synthetic transformations.

Table 2: Common Cross-Coupling Reactions at the C-7 Position

Reaction Name Coupling Partner Bond Formed Key Reagents
Suzuki-Miyaura (Hetero)aryl boronic acid/ester C(sp²)-C(sp²) Pd catalyst, Base (e.g., Cs₂CO₃)
Sonogashira Terminal alkyne C(sp²)-C(sp) Pd catalyst, Cu(I) co-catalyst, Base

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) offers another pathway to functionalize the C-7 position by displacing the bromide with a nucleophile. vapourtec.comoup.com For an SₙAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. chemistrysteps.com The benzo[d] beilstein-journals.orgnih.govwikipedia.orgtriazin-4(3H)-one system is inherently electron-poor due to the triazine moiety, which activates the ring toward such substitutions.

Studies on the closely related 4,7-dibromobenzo[d] beilstein-journals.orgnih.govwikipedia.orgthiadiazole have shown that nucleophilic substitution is highly regioselective. mdpi.comresearchgate.net In reactions with morpholine, substitution occurs exclusively at the C-4 position, with the C-7 bromine being significantly less reactive. mdpi.comresearchgate.net This suggests that direct SₙAr at the C-7 position of 7-Bromobenzo[d] beilstein-journals.orgnih.govwikipedia.orgtriazin-4(3H)-one might be challenging and would likely require highly activated conditions or specific nucleophiles, as the C-4 position is electronically favored for attack.

Derivatization Strategies for Functional Group Introduction

Beyond transformations at the C-7 position, derivatization of the 7-Bromobenzo[d] beilstein-journals.orgnih.govwikipedia.orgtriazin-4(3H)-one scaffold can be achieved at other sites, primarily the N-3 and C-4 positions.

N-3 Alkylation: The nitrogen atom at the 3-position is a common site for derivatization. Alkylation can be readily achieved by treating the parent heterocycle with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.gov This strategy has been used to introduce various side chains, including those containing ester and amide functionalities, which can be further modified. nih.gov

C-4 Substitution: As discussed, the C-4 position is a primary site for nucleophilic attack. This allows for the introduction of a variety of functional groups. For instance, treatment with alkoxides or phenoxides can yield 4-alkoxy or 4-aryloxy derivatives. nih.gov This reaction proceeds via an initial nucleophilic attack at the C-4 carbonyl carbon, which can lead to substitution.

These derivatization strategies, combined with the cross-coupling and potential nucleophilic substitution reactions at the C-7 bromine, provide a comprehensive toolkit for the synthesis of a diverse library of complex molecules based on the 7-Bromobenzo[d] beilstein-journals.orgnih.govwikipedia.orgtriazin-4(3H)-one core.

Modification of the Carbonyl Group

The carbonyl group at the C4 position of the benzotriazinone ring does not undergo typical ketone reactions. Instead, its reactivity is linked to the stability of the entire heterocyclic system. Modifications often result in the replacement of the oxo group with other functionalities, such as alkoxy or aryloxy groups, effectively transforming the carbonyl.

A notable transformation is the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] researchgate.netnih.govnih.govtriazines. nih.govorganic-chemistry.org This conversion is achieved through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursors in the presence of an alcohol or phenol (B47542) under basic conditions. nih.govorganic-chemistry.org The reaction proceeds by treating the precursor with a base like sodium hydride (NaH) to generate a nucleophilic alkoxide or phenoxide, which then participates in the cyclization and subsequent formation of the final product. nih.gov This methodology provides a route to compounds where the C4-oxo group is formally replaced by a C4-alkoxy or C4-aryloxy group. acs.org

Reactant (Alcohol/Phenol)ProductYield (%)
tert-Butanol4-(tert-Butyloxy)benzo[d] researchgate.netnih.govnih.govtriazine40%
Allyl alcohol4-(Allyloxy)benzo[d] researchgate.netnih.govnih.govtriazine65%
Methanol4-Methoxybenzo[d] researchgate.netnih.govnih.govtriazine60%
Isopropanol4-Isopropoxybenzo[d] researchgate.netnih.govnih.govtriazine82%

This table showcases the synthesis of various 4-alkoxybenzo[d] researchgate.netnih.govnih.govtriazines, demonstrating the versatility of modifying the C4 position. nih.govacs.org

Reactions at the Ring Nitrogen Atoms

The triazine portion of the molecule, with its three nitrogen atoms, is a key center of reactivity. The N-H bond at the N3 position is acidic and serves as a primary site for substitution, while the N1=N2-N3 linkage is susceptible to fragmentation under thermal or photochemical conditions.

Substitution at the N3 Position The hydrogen atom on the N3 nitrogen is the most readily substituted. Deprotonation with a suitable base generates a nucleophilic anion that can react with various electrophiles. This allows for the introduction of a wide range of substituents, including alkyl, acyl, and hydroxyl groups. The synthesis of 3-substituted derivatives is a common strategy to modify the molecule's properties for applications in medicinal and materials chemistry. nih.govresearchgate.net For example, 3-hydroxy- researchgate.netnih.govnih.gov-benzotriazin-4(3H)-one is a well-known derivative used as a coupling agent in peptide synthesis. nih.govresearchgate.net The formation of various N3-substituted products, such as 3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one, highlights the accessibility and reactivity of this position. nih.gov

N3-SubstituentResulting Compound Name
-OH3-Hydroxy- researchgate.netnih.govnih.gov-benzotriazin-4(3H)-one
-(R)-CH(CH₂OH)CH₂CH₃3-[(R)-1-Hydroxybutan-2-yl]-1,2,3-benzotriazin-4(3H)-one

This table provides examples of known compounds with substitutions at the N3 position of the benzotriazinone ring. nih.govresearchgate.net

Ring Fragmentation via Denitrogenation A characteristic reaction of the 1,2,3-benzotriazin-4(3H)-one core is its tendency to undergo thermal or photolytic extrusion of a molecule of nitrogen (N₂). researchgate.net This denitrogenative process involves the cleavage of the N1-N2 and N2-N3 bonds, leading to the formation of a highly reactive iminoketene intermediate. researchgate.net This intermediate is not isolated but can be trapped in situ by various nucleophiles or participate in cycloaddition reactions. researchgate.netresearchgate.net This transformation is a powerful synthetic tool, as it allows for the conversion of the benzotriazinone scaffold into other important heterocyclic systems, such as isocoumarin-1-imines or N-aryl amides, through palladium-catalyzed reactions with alkynes or organoaluminum reagents. researchgate.net

Spectroscopic and Structural Elucidation of 7 Bromobenzo D 1 2 3 Triazin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one is expected to display distinct signals corresponding to the three aromatic protons and the N-H proton. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the triazine ring.

The aromatic region will feature three protons on the benzene (B151609) ring. The proton at position 8 (H-8), being ortho to the bromine atom, is expected to appear as a doublet. The proton at position 5 (H-5), adjacent to the triazine ring, would likely be the most deshielded aromatic proton, appearing as a doublet. The proton at position 6 (H-6) would be a doublet of doublets, coupling to both H-5 and H-8. The N-H proton of the triazinone ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 11-12 ppm, due to its acidic nature and potential for hydrogen bonding.

Based on data from analogous brominated benzofused heterocycles and substituted benzotriazinones, the predicted ¹H NMR spectral data are summarized below. acs.orgmdpi.comnih.gov

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one in DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 ~ 8.0 - 8.2 d (doublet) J₅,₆ ≈ 8.5
H-6 ~ 7.8 - 7.9 dd (doublet of doublets) J₆,₅ ≈ 8.5, J₆,₈ ≈ 2.0
H-8 ~ 7.6 - 7.7 d (doublet) J₈,₆ ≈ 2.0

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one, seven distinct carbon signals are anticipated. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift, typically appearing around 155-160 ppm. nih.gov The carbon atom bearing the bromine (C-7) will be significantly shielded compared to the other aromatic carbons, with its resonance appearing further upfield. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region (110-145 ppm).

The predicted chemical shifts for the carbon atoms are detailed in the table below, extrapolated from data on similar heterocyclic systems. acs.orgmdpi.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C=O) ~ 155 - 160
C-4a ~ 140 - 145
C-8a ~ 130 - 135
C-6 ~ 128 - 132
C-5 ~ 120 - 125
C-8 ~ 118 - 122

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are invaluable. For derivatives of benzotriazinone, techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely used. beilstein-journals.org

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. For instance, a cross-peak between the signals at δ ~8.1 ppm (H-5) and δ ~7.8 ppm (H-6), and another between δ ~7.8 ppm (H-6) and δ ~7.7 ppm (H-8) would confirm their connectivity.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons (C-5, C-6, and C-8).

H-5 correlating to C-4, C-7, and C-8a.

H-8 correlating to C-4a, C-6, and C-7.

The N-H proton correlating to C-4 and C-8a.

These advanced techniques, when used in concert, provide a robust and definitive structural elucidation of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one, the molecular formula is C₇H₄BrN₃O.

The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak cluster due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, two peaks of almost equal intensity would be observed at m/z 225 and 227, corresponding to [C₇H₄⁷⁹BrN₃O]⁺ and [C₇H₄⁸¹BrN₃O]⁺, respectively.

The fragmentation of 1,2,3-benzotriazin-4-one derivatives is well-documented and follows a characteristic pathway. nih.govraco.cat The primary fragmentation event is the loss of a molecule of nitrogen (N₂), which is a very stable neutral molecule. This is followed by the loss of carbon monoxide (CO). nih.gov

The proposed fragmentation pathway is as follows:

Loss of N₂: The molecular ion (m/z 225/227) readily ejects a molecule of dinitrogen (28 Da) to form a brominated benzoyl isocyanate radical cation intermediate. This results in fragment ions at m/z 197/199.

Loss of CO: The intermediate ion then loses a molecule of carbon monoxide (28 Da) to yield a brominated benzyne (B1209423) radical cation at m/z 169/171.

Loss of Br: Subsequent loss of a bromine radical from the benzyne fragment would produce an ion at m/z 90.

Table 3: Predicted Key Mass Spectrometry Fragments for 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment
225 / 227 [M]⁺ (Molecular Ion)
197 / 199 [M - N₂]⁺
169 / 171 [M - N₂ - CO]⁺

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one would display several characteristic absorption bands.

The most prominent peaks would correspond to the stretching vibrations of the N-H and C=O bonds. Aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, would also be observable. The characteristic vibrational frequencies for triazine rings are also well-established. researchgate.netresearchgate.net

Table 4: Predicted FT-IR Absorption Bands for 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3300 N-H stretch Medium, Broad
3000 - 3100 Aromatic C-H stretch Medium
~ 1680 C=O stretch (Amide I) Strong
1580 - 1620 C=C aromatic ring stretch Medium
1450 - 1550 Triazine ring vibrations Medium-Strong
~ 1250 C-N stretch Medium

Electronic Spectroscopy (e.g., UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the nature of its chromophores. The chromophoric system of 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one consists of the benzene ring fused with the triazinone heterocycle.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com The π→π* transitions, associated with the aromatic and heterocyclic π-system, are generally high-intensity bands appearing at shorter wavelengths (in the UV region). The n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the triazinone ring, is expected to be of lower intensity and appear at a longer wavelength. Data from a structurally similar compound, 4-(7-Bromobenzo[d] rsc.orgacs.orgresearchgate.netthiadiazol-4-yl)morpholine, shows absorption maxima at 248 nm and 386 nm, which can serve as an approximation. mdpi.com

Table 5: Predicted UV-Vis Absorption Data for 7-Bromobenzo[d] rsc.orgacs.orgresearchgate.nettriazin-4(3H)-one

Predicted λₘₐₓ (nm) Type of Transition Associated Chromophore
~ 240 - 260 π→π* Benzene ring and C=C bonds

X-ray Crystallography for Solid-State Structural Confirmation

The definitive confirmation of molecular structures in the solid state is unequivocally provided by single-crystal X-ray diffraction. For derivatives of 7-Bromobenzo[d] nih.govmdpi.combohrium.comtriazin-4(3H)-one, this technique has been instrumental in establishing their precise atomic arrangements.

Detailed crystallographic studies have been conducted on various pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine derivatives, which share a fused heterocyclic core with the target compound. For instance, the crystal structure of (±)(3S,4S)-7-Bromo-3-tert-butyl-8-methyl-3,4-dihydropyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine-3,4-diyl dibenzoate has been determined, providing a clear picture of its stereochemistry and the spatial orientation of its substituents. nih.gov

Furthermore, the solid-state structures of two crystalline forms of 7-bromo-3-tert-butyl-8-methylpyrazolo[5,1-c] nih.govmdpi.comnih.govtriazin-4(1H)-one have been elucidated. nih.gov A non-solvated form crystallizes in the orthorhombic space group Pbca, while a 1:1 solvate with dimethyl sulfoxide (B87167) (DMSO) adopts a triclinic crystal system with the P1 space group. nih.gov These findings highlight the potential for polymorphism and solvatomorphism in this family of compounds, where different crystal packing arrangements can be adopted depending on the crystallization conditions.

In a related structural investigation, the X-ray analysis of 4-(7-bromobenzo[d] nih.govmdpi.combohrium.comthiadiazol-4-yl)morpholine , a derivative with a different heterocyclic core but retaining the brominated benzene moiety, has also been successfully performed, confirming its molecular structure. mdpi.com

The crystallographic data for these derivatives are summarized in the interactive table below, providing a comparative overview of their key structural parameters.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
(±)(3S,4S)-7-Bromo-3-tert-butyl-8-methyl-3,4-dihydropyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine-3,4-diyl dibenzoate (4a)MonoclinicP21/c17.5583(5)11.2383(4)12.3533(4)90109.119(1)90 nih.gov
7-bromo-3-tert-butyl-8-methylpyrazolo[5,1-c] nih.govmdpi.comnih.govtriazin-4(1H)-one (2d)OrthorhombicPbca------ nih.gov
7-bromo-3-tert-butyl-8-methylpyrazolo[5,1-c] nih.govmdpi.comnih.govtriazin-4(1H)-one · DMSO (2d·DMSO)TriclinicP1------ nih.gov

Note: Detailed unit cell parameters for the two forms of 7-bromo-3-tert-butyl-8-methylpyrazolo[5,1-c] nih.govmdpi.comnih.govtriazin-4(1H)-one were not available in the consulted literature.

These crystallographic studies collectively underscore the power of X-ray diffraction in providing unambiguous structural proof for complex heterocyclic molecules. The data from these derivatives offer a valuable framework for understanding the conformational preferences and packing motifs that might be expected for the parent 7-Bromobenzo[d] nih.govmdpi.combohrium.comtriazin-4(3H)-one.

Role of the Benzotriazinone Scaffold in Advanced Organic and Medicinal Chemistry Research

Versatile Building Block in Heterocyclic Synthesis

The 7-Bromobenzo[d] nih.govnih.govnih.govtriazin-4(3H)-one moiety is a key intermediate in the construction of more complex heterocyclic systems. nih.gov The presence of the bromine atom at the 7-position is particularly advantageous, as it allows for the application of modern cross-coupling methodologies to introduce a variety of substituents and build molecular complexity.

Benzotriazin-4(3H)-ones are recognized as versatile precursors for transformations that can be catalyzed by metals or initiated by light, often involving the extrusion of nitrogen gas (denitrogenation) to form other heterocyclic structures. nih.gov For instance, the bromine atom can serve as a reactive site for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, effectively allowing for the "decoration" of the benzotriazinone core. This versatility facilitates the synthesis of a broad spectrum of derivatives from a single, readily accessible starting material.

The synthesis of the core benzotriazinone structure itself can be achieved through methods such as the diazotization of 2-aminobenzamides. nih.gov More recent methodologies focus on milder conditions, for example, using tert-butyl nitrite (B80452) to trigger the cyclization of anthranilamides, a process that is compatible with sensitive substrates like DNA-conjugated amines. acs.org

Reaction TypeReagents/ConditionsProduct ClassReference
Palladium-Catalyzed Cross-CouplingPd catalyst, base, boronic acid/alkyne/amineAryl/alkenyl/alkynyl/amino-substituted benzotriazinones nih.gov
Photochemical DenitrogenationUV lightIndazolones, etc. nih.gov
Nucleophilic Aromatic SubstitutionNucleophile (e.g., morpholine)7-Amino-substituted benzotriazinones mdpi.com

Exploration of the Benzotriazinone Core in Scaffold Hopping Methodologies

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering new, patentable lead compounds by replacing the central core of a known active molecule with a structurally distinct scaffold, while preserving its biological activity. nih.gov The benzotriazinone core is an attractive candidate for such explorations due to its drug-like properties and synthetic tractability.

The fundamental goal of scaffold hopping is to identify isofunctional molecules with different backbones. nih.gov By using the benzotriazinone framework to replace the core of an existing drug or lead compound, chemists can generate novel chemical entities that may possess improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or reduced toxicity. rsc.org For example, replacing a known kinase inhibitor's core with a benzotriazinone scaffold could lead to a new class of inhibitors that bind to the same target but have a different intellectual property landscape and potentially overcome issues like acquired resistance or metabolic liabilities. rsc.org This strategy relies on the benzotriazinone core's ability to mimic the spatial arrangement of key pharmacophoric features of the original molecule, such as hydrogen bond donors and acceptors, and hydrophobic regions.

Computational chemistry is an indispensable tool for modern scaffold hopping. uniroma1.it These methods allow for the virtual screening of vast chemical libraries to identify potential scaffold replacements before committing to synthetic efforts. researchgate.net

Key computational techniques include:

Pharmacophore Modeling: This involves creating a 3D model of the essential steric and electronic features required for biological activity. The model is then used as a query to search databases for different scaffolds, like the benzotriazinone core, that can present the same features in the correct orientation. uniroma1.it

Molecular Docking: If the 3D structure of the biological target is known, potential benzotriazinone-based scaffolds can be computationally "docked" into the active site. This simulation predicts the binding mode and estimates the binding affinity, helping to prioritize candidates for synthesis. nih.gov

Generative Models: Advanced machine learning techniques, such as generative reinforcement learning, can design novel molecules from scratch. These models can be trained to produce molecules that have a high similarity to a reference compound in terms of pharmacophore and 3D shape, but possess a novel core scaffold. chemrxiv.org

Design of Benzotriazinone Derivatives for Chemical Biology Studies

The benzotriazinone scaffold is a valuable tool for chemical biology, where small molecules are used to probe and understand biological processes at a molecular level. acs.org The synthetic accessibility and tunable nature of benzotriazinone derivatives make them excellent candidates for developing specific molecular probes.

Derivatives of the benzotriazinone scaffold have been successfully designed to modulate the function of important classes of biological targets, including enzymes and receptors. For example, specific benzotriazinone derivatives have been reported as inhibitors of Src kinase, a protein involved in cancer signaling pathways. nih.gov In another study, benzotriazinone and related benzopyrimidinone derivatives were developed as potent positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. nih.govbohrium.com These studies demonstrate that the benzotriazinone core can serve as a foundational structure for creating molecules that interact with high specificity and affinity at protein-protein interfaces or in the active sites of enzymes. acs.org

Biological TargetType of ModulationTherapeutic AreaReference
Src KinaseInhibitionOncology nih.gov
AMPA ReceptorPositive Allosteric ModulationNeuroscience (e.g., cognitive disorders) nih.govbohrium.com
E. coli Fab-H receptorInhibitionAntibacterial nih.gov
Vitamin D ReceptorBinding AffinityVarious nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. youtube.com For the benzotriazinone scaffold, SAR studies involve systematically modifying different parts of the molecule—such as the substituents on the aromatic ring or the group attached to the N3 position—and evaluating the effect of these changes on activity in in vitro assays. nih.gov

For instance, in the development of Src kinase inhibitors, a preliminary SAR study of novel benzotriazine-based compounds identified a 3-(2-(1-pyrrolidinyl)ethoxy)phenyl analogue as one of the most potent inhibitors. nih.gov Similarly, for AMPA receptor modulators, a series of substituted benzotriazinone derivatives were synthesized and tested to improve metabolic stability and in vivo activity over previous compound series. nih.gov These systematic studies, often involving the synthesis and testing of dozens of analogues, help to identify the "pharmacophore"—the key molecular features responsible for activity. nih.gov This information is crucial not only for optimizing lead compounds but also for identifying the specific biological target of a new chemical series.

Development of Chemical Probes Based on the Benzotriazinone Skeleton

The benzotriazinone scaffold has emerged as a valuable framework in medicinal chemistry due to its diverse biological activities. acs.orgnih.gov This versatile heterocyclic system is not only a component of various pharmacologically active agents but also serves as a foundational structure for the development of sophisticated chemical probes. These probes are instrumental in dissecting complex biological processes, identifying novel therapeutic targets, and elucidating the mechanisms of action of bioactive molecules.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of probes based on the benzotriazinone skeleton leverages the inherent properties of this scaffold, including its rigid structure, synthetic tractability, and demonstrated ability to bind to biologically relevant macromolecules. The strategic modification of the benzotriazinone core allows for the incorporation of reporter groups, reactive moieties, or affinity tags, transforming the basic scaffold into a powerful research tool.

One of the key advantages of the benzotriazinone framework is the potential for systematic chemical modification at various positions around the ring system. This enables the fine-tuning of a probe's potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the benzene (B151609) ring or at the N3 position can significantly influence the molecule's interaction with its target protein. The 7-bromo substituent, as in 7-Bromobenzo[d] acs.orgnih.govnih.govtriazin-4(3H)-one, can serve as a versatile chemical handle for introducing further functionalities through cross-coupling reactions.

The design and synthesis of chemical probes derived from the benzotriazinone skeleton often involve several key considerations. The probe must retain high affinity and selectivity for its intended target. Furthermore, the incorporated reporter or reactive group should not sterically hinder the probe's binding to the target. The development process typically involves an iterative cycle of design, synthesis, and biological evaluation to optimize the probe's performance.

Recent advancements in synthetic methodologies, such as continuous flow synthesis, have facilitated the efficient and scalable production of benzotriazinone derivatives, which can accelerate the development of new chemical probes. acs.org These milder and more robust synthetic routes allow for the creation of diverse libraries of benzotriazinone-based compounds for screening and subsequent probe development. nih.gov

An important application of chemical probes is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. While specific ABPP probes based on the 7-Bromobenzo[d] acs.orgnih.govnih.govtriazin-4(3H)-one have not been extensively documented, the benzotriazinone scaffold possesses features that make it an attractive candidate for the development of such probes. For example, the carbonyl group within the triazinone ring could potentially interact with nucleophilic residues in an enzyme's active site.

Moreover, the benzotriazinone scaffold has been identified as a novel binder for proteins such as cereblon (CRBN), an E3 ubiquitin ligase component. researchgate.net This finding opens up avenues for the development of benzotriazinone-based probes for studying the ubiquitin-proteasome system and for designing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).

The following table summarizes the key components and considerations in the design of chemical probes based on the benzotriazinone skeleton:

Probe ComponentFunctionDesign Considerations
Benzotriazinone Core Provides the fundamental structure for target binding and serves as the molecular scaffold.Must exhibit affinity and selectivity for the target protein. Amenable to chemical modification.
Linker Connects the benzotriazinone core to a reporter group or reactive moiety.Length and composition can influence solubility, cell permeability, and binding affinity.
Reporter Group Enables detection and visualization of the probe-target interaction.Can be a fluorophore, biotin (B1667282) tag, or an isotopically labeled group. Should not interfere with target binding.
Reactive Group Forms a covalent bond with the target protein for irreversible labeling.Examples include electrophilic "warheads" that react with nucleophilic amino acid residues.

The development of chemical probes from the benzotriazinone skeleton is a promising area of research with the potential to significantly advance our understanding of biology and aid in the discovery of new medicines. The synthetic accessibility and demonstrated bioactivity of this scaffold provide a solid foundation for the creation of a wide array of sophisticated molecular tools for chemical biology.

Future Research Directions for 7 Bromobenzo D 1 2 3 Triazin 4 3h One

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis routes to benzotriazin-4(3H)-ones often rely on the diazotization of 2-aminobenzamides or related precursors, which typically involves the use of harsh reagents such as sodium nitrite (B80452) (NaNO₂) and strong acids. These methods, while effective, present environmental and safety challenges, limiting their scalability and alignment with modern green chemistry principles.

A significant future direction lies in the development of sustainable and environmentally benign synthetic protocols for 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one. Research into greener alternatives for the parent benzotriazinone scaffold has shown promise. For instance, a novel method utilizing a photochemical cyclization of acyclic aryl triazine precursors has been developed. nih.govresearchgate.net This reaction proceeds under violet light (420 nm) without the need for additives or photocatalysts and can be efficiently performed in a continuous flow reactor, offering excellent yields in short residence times. nih.govresearchgate.net Adapting such photochemical strategies for the synthesis of the 7-bromo derivative is a logical and compelling next step. This would involve designing a suitable 2-amino-5-bromobenzamide (B60110) precursor and optimizing the photochemical reaction conditions.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzotriazinones

FeatureTraditional Method (Diazotization)Green Method (Photochemical Cyclization)
Starting Materials 2-Aminobenzamide (B116534)Acyclic aryl triazine precursors
Key Reagents Sodium nitrite, strong acidsNone (light-mediated)
Energy Source Conventional heatingVisible light (e.g., 420 nm LEDs)
Process Batch processingContinuous flow processing
Sustainability Problematic due to harsh reagents and wasteHigh green credentials, no additives
Scalability LimitedRobust and scalable

Exploration of Novel Reactivity Pathways for Diversification

The 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one scaffold possesses two key reactive sites that can be exploited for chemical diversification: the triazinone ring and the C7-bromo substituent. Future research will focus on leveraging these sites to generate libraries of novel compounds with diverse functionalities.

A primary reactivity pathway of the benzotriazinone core is its ability to undergo denitrogenative transformations. researchgate.net Upon extrusion of molecular nitrogen (N₂), typically induced by heat, light, or transition-metal catalysts, a reactive aryne or diradical intermediate is generated. This intermediate can be trapped by various reagents, leading to the formation of new heterocyclic systems. For example, visible light-induced denitrogenative annulation with alkenes and alkynes can produce isoindolinones and isoquinolinones, respectively, without the need for a metal catalyst. nih.gov This offers a powerful and sustainable method for skeletal diversification.

The bromine atom at the 7-position serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the benzotriazinone core. Methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be explored to functionalize this position, significantly expanding the chemical space accessible from this scaffold.

Table 2: Potential Diversification Reactions for 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one

Reaction TypeReactive SitePotential Coupling Partner/ReagentResulting Structure
Denitrogenative Annulation Triazinone RingAlkenes, AlkynesFused heterocycles (e.g., Isoindolinones)
Suzuki Coupling C7-BromoBoronic acids/esters7-Aryl/heteroaryl derivatives
Sonogashira Coupling C7-BromoTerminal alkynes7-Alkynyl derivatives
Heck Coupling C7-BromoAlkenes7-Alkenyl derivatives
Buchwald-Hartwig Amination C7-BromoAmines7-Amino derivatives

Advanced Computational Modeling for Predictive Synthesis and Functional Design

The integration of advanced computational modeling presents a powerful tool for accelerating research on 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthetic and diversification reactions. For instance, computational studies have been instrumental in understanding the mechanism of Ni(0)-catalyzed denitrogenative transannulation of benzotriazinones with alkynes. researchgate.net Such insights are crucial for optimizing reaction conditions, predicting regioselectivity, and designing more efficient catalytic systems.

Furthermore, computational methods can be used to predict the physicochemical and electronic properties of novel derivatives before their synthesis. mdpi.com By calculating parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments, researchers can pre-screen virtual libraries of compounds for desired characteristics. mdpi.com This in silico design approach is particularly valuable for developing materials with specific optical or electronic properties or for designing molecules with a high affinity for biological targets. Molecular docking studies, for example, have been used to guide the synthesis of benzotriazinone derivatives as potential enzyme inhibitors by predicting their binding modes and affinities within a protein's active site. nih.govmdpi.com

Integration with High-Throughput Screening for Novel Chemical Biology Applications

The structural uniqueness and potential for extensive diversification make 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one an ideal scaffold for the construction of compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against biological targets to identify new lead molecules for drug discovery and to develop chemical probes for studying biological processes. mdpi.commdpi.com

Future research should focus on creating diverse chemical libraries based on the 7-Bromobenzo[d] nih.govresearchgate.netacs.orgtriazin-4(3H)-one core. By combining the diversification strategies outlined in section 7.2 (denitrogenative reactions and cross-coupling), a large number of structurally distinct molecules can be synthesized. These libraries can then be screened against a wide array of biological targets, such as enzymes, receptors, and protein-protein interactions, to uncover novel biological activities. The benzotriazinone scaffold itself is found in compounds with reported anticancer and antimicrobial activities, providing a strong rationale for its exploration in drug discovery. beilstein-journals.org The development of efficient and automated synthesis workflows will be key to producing these libraries on a scale suitable for HTS campaigns.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one, and what are their key optimization parameters?

  • Methodology :

  • Route 1 : Bromination of benzo[d][1,2,3]triazin-4(3H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Yield optimization depends on stoichiometry and reaction time .
  • Route 2 : Suzuki-Miyaura coupling of halogenated precursors. For example, coupling a brominated aryl halide with a triazine-bearing boronic ester using Pd catalysts .
    • Data Table :
MethodYield (%)Key ConditionsSide Products
Direct Bromination60–75DCM, 0–5°C, 12 hDi-brominated byproducts
Suzuki Coupling45–65Pd(PPh₃)₄, Na₂CO₃, 80°C, 8 hDehalogenated residues

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify bromine-induced deshielding effects on aromatic protons (e.g., downfield shifts ~7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry; bromine’s electron-withdrawing effect shortens adjacent C-N bonds by ~0.05 Å .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 255.97 for C₇H₄BrN₃O) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., bond lengths vs. spectroscopic results)?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to validate electronic effects. For example, discrepancies in C-Br bond lengths (>1.90 Å experimentally vs. ~1.88 Å computationally) may indicate crystal packing forces .
  • TD-DFT for UV-Vis : Predict absorption spectra to reconcile experimental λmax values with theoretical transitions (e.g., π→π* vs. n→π*) .

Q. What strategies minimize side reactions during functionalization of this compound?

  • Methodology :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during cross-coupling .
  • Temperature Control : Slow addition of reagents at −35°C reduces dimerization in nucleophilic substitutions .
  • Catalyst Screening : Test Pd/Cu bimetallic systems to enhance selectivity in Ullmann-type couplings .

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodology :

  • Bioisosteric Replacement : Substitute bromine with CF₃ or OCH₃ groups to modulate lipophilicity (logP) and target binding .
  • Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition for improved solubility and pharmacokinetics .
    • Data Table :
DerivativeModificationlogPIC₅₀ (μM)Target
7-CF₃ AnalogBromine → CF₃2.10.45Kinase Inhibitor
Triazole-AdductAzide-Alkyne Cycloaddn1.81.2Antimicrobial Agent

Methodological Guidance

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Key Steps :

Purification : Use column chromatography (SiO₂, hexane/EtOAc gradient) to isolate the product from brominated byproducts .

Quality Control : Validate purity via HPLC (C18 column, 70:30 H₂O/MeCN, retention time ~6.2 min) .

Q. How to analyze stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 72 h. Monitor degradation via LC-MS; bromine hydrolysis is prevalent at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~220°C) to guide storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.